Sabrac Sabrac
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807743
InChI: InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1
SMILES: CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O
Molecular Formula: C20H40BrNO3
Molecular Weight: 422.4 g/mol

Sabrac

CAS No.:

Cat. No.: VC13807743

Molecular Formula: C20H40BrNO3

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

Sabrac -

Specification

Molecular Formula C20H40BrNO3
Molecular Weight 422.4 g/mol
IUPAC Name 2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide
Standard InChI InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1
Standard InChI Key KXLZSKTVZMRRCY-RBUKOAKNSA-N
Isomeric SMILES CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O
SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O

Introduction

Chemical Identity and Structural Characteristics

Sabrac (2-bromo-N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]acetamide) is characterized by a 17-carbon sphingoid backbone modified with bromoacetamide at the C1 position . Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (1S,2R) stereochemistry critical for target engagement, while Mass Spectrometry (MS) verifies the molecular ion peak at m/z 422.4 . The compound's boron-dipyrromethene (BODIPY) moiety enables fluorescence emission at 515 nm, facilitating subcellular localization studies .

Table 1: Key Physicochemical Properties of Sabrac

PropertyValueSource
Molecular FormulaC<sub>20</sub>H<sub>40</sub>BrNO<sub>3</sub>
Molecular Weight422.4 g/mol
CAS Number886212-98-2
Purity≥95%
λ<sub>ex</sub>/λ<sub>em</sub>488/515 nm

Synthetic Methodology and Analytical Validation

Sabrac synthesis begins with sphingosine acylation using bromoacetyl bromide in dichloromethane, catalyzed by triethylamine (70-85% yield). Critical reaction parameters include:

  • Temperature: 0–4°C during acylation

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)

  • Quality Control: <5% diastereomeric impurity by chiral HPLC

The synthetic route enables modular modification:

  • Acyl Chain Variation: C12–C20 chains modulate membrane permeability

  • Fluorophore Conjugation: BODIPY derivatives maintain AC inhibition (IC<sub>50</sub> 58–64 nM) while enabling live-cell imaging

Mechanism of Action: Targeting Acid Ceramidase

Sabrac covalently inhibits AC via Cys<sup>143</sup> alkylation in the enzyme's active site . This irreversible binding:

  • Elevates intracellular ceramides (30-fold C12-ceramide increase in TS603 glioma cells)

  • Activates dual apoptotic pathways:

    • Extrinsic: Caspase-8 cleavage (2.8-fold vs. control)

    • Intrinsic: Cytochrome c release (1.5-fold) and Bax activation

Table 2: Enzymatic Selectivity Profile

TargetIC<sub>50</sub> (nM)Selectivity vs. AC
Acid Ceramidase521x
Neutral Ceramidase>300058x
Papain>300058x
Data from

Therapeutic Applications in Oncology

IDH1-Mutated Glioma Specificity

In IDH1<sup>R132H</sup> oligodendroglioma models:

  • Cytotoxicity: IC<sub>50</sub> 1.2 µM vs. 8.7 µM in IDH1 wild-type

  • Mechanistic Basis: Mutant IDH1-induced 2-HG accumulation sensitizes to ceramide-mediated apoptosis

  • In Vivo Efficacy: 15 mg/kg i.p. dosing (5×/week) extends median survival by 40% (p < 0.01)

Prostate Cancer Models

In PC3 MC cells:

  • Ceramide accumulation peaks at 6 hr post-treatment (1.8-fold vs. baseline)

  • Colony formation inhibition: 100% at 5 µM

Diagnostic and Imaging Applications

Sabrac derivatives enable AC activity mapping via:

  • Direct Fluorescence: BODIPY-Sabrac (K<sub>d</sub> 49 nM) localizes to lysosomes

  • Click Chemistry: Azide-SOBRAC + DBCO-fluorophore permits super-resolution imaging

Figure 1: Imaging Workflow

  • Probe incubation (1 µM, 30 min)

  • Washout (PBS ×3)

  • Click reaction (10 µM DBCO-Cy5, 15 min)

  • Confocal imaging (640 nm excitation)

Emerging Research Directions

  • Combination Therapy: Synergy with temozolomide (2.1-fold apoptosis increase in BT142 cells)

  • Neurodegeneration: AC inhibition mitigates β-amyloid toxicity in Alzheimer's models

  • Drug Delivery: Liposomal encapsulation improves tumor accumulation (3.2-fold vs. free drug)

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